molecular formula C13H13NO3 B14206432 6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid CAS No. 918161-88-3

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid

Cat. No.: B14206432
CAS No.: 918161-88-3
M. Wt: 231.25 g/mol
InChI Key: HYLUZDRTRBOMEI-UHFFFAOYSA-N
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Description

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position, a prop-2-en-1-yl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Allylation: The prop-2-en-1-yl group is introduced at the 1st position via a Friedel-Crafts alkylation reaction using prop-2-en-1-yl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated indoles or other substituted derivatives.

Scientific Research Applications

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyindole-2-carboxylic acid: Lacks the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Lacks the methoxy group.

    6-Methoxy-1H-indole-2-carboxylic acid: Lacks the prop-2-en-1-yl group.

Uniqueness

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and prop-2-en-1-yl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

918161-88-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-methoxy-1-prop-2-enylindole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-6-14-11-8-10(17-2)5-4-9(11)7-12(14)13(15)16/h3-5,7-8H,1,6H2,2H3,(H,15,16)

InChI Key

HYLUZDRTRBOMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)O

Origin of Product

United States

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